2,3-Dichloro-4'-morpholinomethyl benzophenone
Overview
Description
2,3-Dichloro-4'-morpholinomethyl benzophenone (DCMB) is a synthetic compound that is widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds, as well as in the study of biological mechanisms and biochemical and physiological processes.
Scientific Research Applications
Benzophenone Photophores in Scientific Research
Benzophenone derivatives exhibit unique photochemical properties that are exploited in various scientific applications. The photoinduced covalent attachment process of BP photophores, upon excitation, enables their use in binding/contact site mapping of ligand-protein interactions, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. These properties offer practical advantages such as low reactivity toward water, stability in ambient light, and ease of excitation, making BP derivatives valuable in bioorganic chemistry and material science (Dormán et al., 2016).
Antiproliferative Activity of Benzophenone Derivatives
Novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, synthesized from 4-hydroxy-aryl-aryl methanones, have shown significant anti-proliferative activity against various neoplastic cells. The study highlights the importance of specific substituents on the benzophenone ring for antiproliferative activity, with certain compounds exhibiting potential for cancer treatment through cell cycle arrest and caspase-activated DNase mediated apoptosis (Al‐Ghorbani et al., 2017).
Environmental and Health Impacts of Benzophenone Derivatives
Research into the metabolism of benzophenone-3 (BP-3) by liver microsomes and its effects on endocrine-disrupting activity sheds light on the environmental and health implications of BP derivatives. Studies on BP-3, a common UV filter, reveal its metabolic pathways and potential impacts on estrogenic and anti-androgenic activities, highlighting the need for further research into the environmental fate and health effects of BP derivatives (Watanabe et al., 2015).
properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTXGMOVMXDPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642653 | |
Record name | (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-55-3 | |
Record name | Methanone, (2,3-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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